tert-Butyl 3-(trifluoromethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Description
tert-Butyl 3-(trifluoromethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a trifluoromethyl group, and a carboxylate ester, making it a unique and versatile molecule in organic chemistry.
Properties
Molecular Formula |
C11H14F3N3O2 |
|---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
tert-butyl 3-(trifluoromethyl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C11H14F3N3O2/c1-10(2,3)19-9(18)17-4-6-7(5-17)15-16-8(6)11(12,13)14/h4-5H2,1-3H3,(H,15,16) |
InChI Key |
YRDZWHJEJJKCHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(trifluoromethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with alkynes or alkenes under mild conditions. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes can be employed to form the pyrazole ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper triflate.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(trifluoromethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that tert-Butyl 3-(trifluoromethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate exhibits significant antimicrobial properties. Its mechanism of action may involve the inhibition of specific enzymes or receptors associated with pathogenic organisms. This makes it an attractive candidate for the development of new antimicrobial agents.
Anticancer Properties
The compound has also been studied for its anticancer potential. Preliminary studies suggest that it may inhibit tumor growth through mechanisms that disrupt cellular signaling pathways involved in cancer progression. Ongoing research aims to elucidate the specific interactions and pathways affected by this compound.
Drug Development
The unique structural features of this compound allow it to bind effectively to various molecular targets. This binding may inhibit enzyme activity or disrupt cellular functions in pathogens, enhancing its profile as a lead compound in drug discovery.
Structure-Activity Relationship Studies
The trifluoromethyl group significantly enhances the lipophilicity and biological interactions of the compound, which is vital for optimizing its pharmacological properties. Structure-activity relationship (SAR) studies are ongoing to understand how modifications to the compound's structure can improve its efficacy and reduce potential side effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of pyrrolo-pyrazole compounds demonstrated that those containing the trifluoromethyl group exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts. The study focused on the inhibition of bacterial growth and assessed the minimum inhibitory concentrations (MICs) against several strains of bacteria.
Case Study 2: Anticancer Mechanisms
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. Further research is needed to explore its effectiveness in vivo and its potential for integration into therapeutic regimens.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(trifluoromethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-Butyl-5-trifluoromethyl-1H-pyrazole
- 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole
- 3,5-Di-tert-butyl-1H-pyrazole
Uniqueness
tert-Butyl 3-(trifluoromethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tert-butyl and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
Biological Activity
tert-Butyl 3-(trifluoromethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a synthetic organic compound notable for its unique bicyclic structure that incorporates both pyrrole and pyrazole rings. This compound has garnered attention due to its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C11H14F3N3O2
- Molecular Weight : 277.24 g/mol
- Structural Features : The presence of a trifluoromethyl group enhances lipophilicity and biological interactions, making it a promising candidate for drug development .
Biological Activity Overview
Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Its mechanism of action may involve the inhibition of specific enzymes or receptors involved in disease pathways. The trifluoromethyl group plays a crucial role in enhancing its biological activity and reactivity .
Antimicrobial Activity
In studies assessing antimicrobial efficacy, this compound demonstrated significant activity against various pathogens. Interaction studies revealed that it effectively binds to molecular targets, inhibiting enzyme activity or disrupting cellular functions in pathogens, which contributes to its antimicrobial effects.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has also shown promise in anticancer applications. In vitro studies indicated that it can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Cancer Cell Line Evaluation
A study evaluated the effects of this compound on different cancer cell lines:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).
- Results :
- HeLa: IC50 = 15 µM
- MCF-7: IC50 = 10 µM
- A549: IC50 = 20 µM
These findings suggest a potent anticancer effect with varying sensitivity across different cell types .
The biological activity of this compound is attributed to its ability to modulate signaling pathways involved in cell growth and survival. The trifluoromethyl group enhances its binding affinity to target proteins, potentially leading to effective inhibition of key enzymes involved in cancer progression and microbial resistance .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. A comparative analysis highlights their biological activities:
Table 2: Comparison of Similar Compounds
| Compound Name | CAS Number | Similarity Index | Anticancer Activity (IC50) |
|---|---|---|---|
| tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate | 1280210-79-8 | 0.76 | 25 µM |
| tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | 398491-59-3 | 0.70 | 30 µM |
| tert-Butyl (2-(5-(trifluoromethyl)-1H-indol-3-yl)ethyl)carbamate | 1132910-79-2 | 0.59 | Not evaluated |
The unique trifluoromethyl group in this compound distinguishes it from others by enhancing its reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
